6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Molecular Structure and Properties
- The molecular structure of compounds related to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has been studied for insights into their molecular properties. For example, the dihedral angles formed by the quinoline ring system and the methoxyphenyl ring have been measured, providing a deeper understanding of the molecular conformation and potential interactions (Loh et al., 2010).
Chemical Synthesis and Reactions
- The chemical synthesis and reactivity of similar compounds have been explored. For instance, studies have investigated the chlorination of quinoline derivatives under different conditions, shedding light on the chemical behavior of these compounds and their potential for further chemical modifications (Kutkevichus et al., 1974).
- Research into catalytic synthesis methods for quinoline derivatives has been conducted. These methods emphasize solvent-free, environmentally friendly approaches, potentially applicable to this compound (Laguna et al., 2014).
Optical and Structural Analysis
- Investigations into the optical and structural properties of quinoline derivatives have been conducted. This research can provide insights into the photophysical properties and applications of such compounds, including this compound (Zeyada et al., 2016).
Potential Medical Applications
- Some quinoline derivatives have been studied for their diuretic properties, suggesting potential medical applications. While the focus of this research is not directly on this compound, it highlights the broader therapeutic potential of the quinoline class of compounds (Shishkina et al., 2018).
Application in Radiopharmaceuticals
- Research into the radiosynthesis of quinolinone derivatives, including methods for introducing carbon-14, is relevant to the development of novel radiopharmaceuticals. This area of research could be applicable to compounds like this compound (Kitson et al., 2010).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. For instance, some quinoline-based compounds have been found to inhibit class II c-Met .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. In some cases, these compounds may inhibit the activity of their target, leading to downstream effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For example, some quinoline-based compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of quinoline derivatives can be diverse, depending on the specific compound and its biological target. Some quinoline derivatives have shown promising antifungal activities .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which some quinoline derivatives are involved in, is known to be exceptionally mild and functional group tolerant .
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOOANUDNXUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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